molecular formula C8H13NO2 B8803648 1-(1,3-Dioxobutyl)pyrrolidine CAS No. 41153-96-2

1-(1,3-Dioxobutyl)pyrrolidine

Cat. No. B8803648
CAS RN: 41153-96-2
M. Wt: 155.19 g/mol
InChI Key: GOHRQEHMWBECSS-UHFFFAOYSA-N
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Patent
US05731322

Procedure details

9 ml (0.05 mol) of diketene-acetone adduct and a solution of 4.2 ml (0.05 mol) of pyrrolidine in 20 ml of toluene were treated as described in preparation 7. The solvent was removed in vacuo and the residue was purified by chromatography on silica gel (EtOAc/MeOH 0%→1%) yielding 7.6 g of the title compound as a dark oil.
Name
diketene acetone
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.CC(C)=O.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[O:6]=[C:2]([CH3:1])[CH2:3][C:4]([N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[O:5] |f:0.1|

Inputs

Step One
Name
diketene acetone
Quantity
9 mL
Type
reactant
Smiles
C=C1CC(=O)O1.CC(=O)C
Name
Quantity
4.2 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in preparation 7
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (EtOAc/MeOH 0%→1%)

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)N1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.